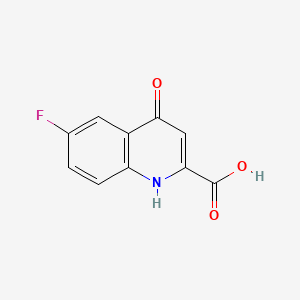

6-Fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid

Overview

Description

6-Fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid is a fluorinated quinolone derivative This compound is part of the fluoroquinolone family, which is known for its broad-spectrum antibacterial properties

Mechanism of Action

Target of Action

The primary target of 6-Fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid is the bacterial DNA gyrase/topoisomerase IV system . This enzyme system plays a crucial role in bacterial DNA replication, transcription, and repair .

Mode of Action

This compound interacts with its target by suppressing the bacterial DNA-gyrase . This interaction blocks the enzyme activity, thereby inhibiting bacterial DNA synthesis .

Biochemical Pathways

The compound affects the DNA replication pathway in bacteria . By inhibiting the DNA gyrase/topoisomerase IV system, it disrupts the normal functioning of this pathway, leading to the cessation of bacterial growth .

Pharmacokinetics

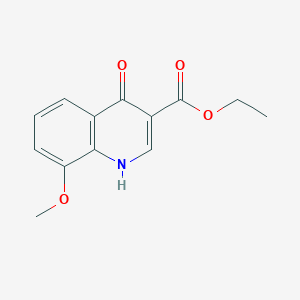

The structure-activity relationship study of fluoroquinolones suggests that the carboxylic acid or hydrolyzable amide and ester group at the c-3 position is essential for activity, and a basic group at the c-7 can influence the potency and pharmacokinetics of fluoroquinolones .

Result of Action

The result of the compound’s action is the inhibition of bacterial growth . By blocking the DNA gyrase/topoisomerase IV system, the compound prevents the bacteria from replicating their DNA, which is necessary for their growth and multiplication .

Biochemical Analysis

Biochemical Properties

It is known that fluoroquinolones, which share a similar structure, interact with enzymes such as DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, and their inhibition leads to the antibacterial effects of fluoroquinolones .

Cellular Effects

Fluoroquinolones, which are structurally similar, are known to influence cell function by inhibiting bacterial DNA replication . This results in the death of bacterial cells and contributes to the antibacterial properties of these compounds .

Molecular Mechanism

Fluoroquinolones, which share a similar structure, exert their effects at the molecular level by binding to and inhibiting the activity of bacterial DNA gyrase and topoisomerase IV . These enzymes are involved in the process of DNA replication, and their inhibition disrupts this process, leading to the death of bacterial cells .

Temporal Effects in Laboratory Settings

It is known that fluoroquinolones, which are structurally similar, have a long-lasting antibacterial effect due to their ability to bind to and inhibit bacterial DNA gyrase and topoisomerase IV .

Dosage Effects in Animal Models

The effects of different dosages of 6-Fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid in animal models have not been extensively studied. Fluoroquinolones, which are structurally similar, have been shown to have a dose-dependent antibacterial effect .

Metabolic Pathways

Fluoroquinolones, which are structurally similar, are known to be metabolized in the liver .

Transport and Distribution

Fluoroquinolones, which are structurally similar, are known to be widely distributed in the body after oral administration .

Subcellular Localization

Fluoroquinolones, which are structurally similar, are known to localize in the cytoplasm where they bind to and inhibit bacterial DNA gyrase and topoisomerase IV .

Preparation Methods

Synthetic Routes and Reaction Conditions

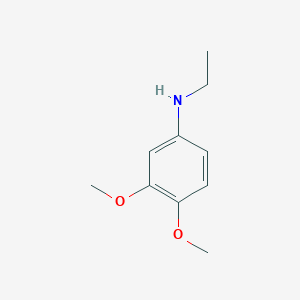

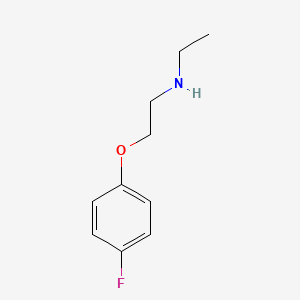

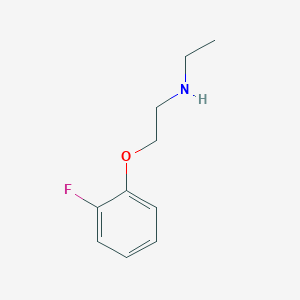

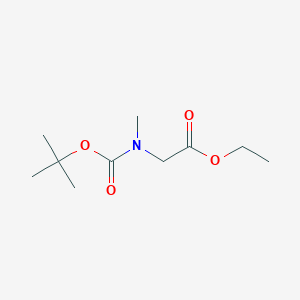

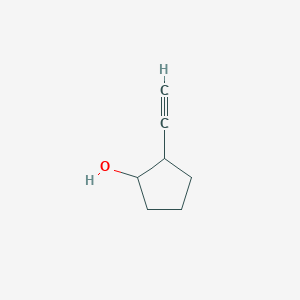

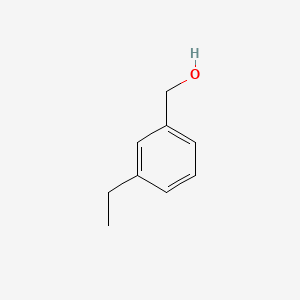

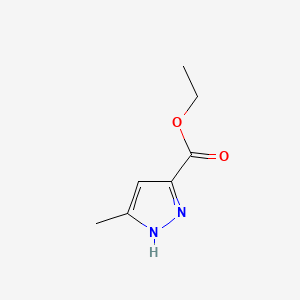

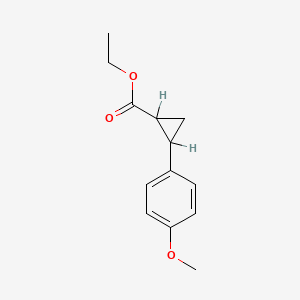

The synthesis of 6-Fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of ethyl 2,4-dichloro-5-fluorobenzoylacetate with ammonia or amines under controlled conditions to form the quinolone ring . The reaction conditions often require a solvent such as ethanol or chloroform and may involve heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions helps in achieving high efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: Halogenation, nitration, and sulfonation are common substitution reactions that this compound can undergo.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or peracids are used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Major Products Formed

The major products formed from these reactions include various substituted quinolones, which can have enhanced or modified biological activities .

Scientific Research Applications

6-Fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid is extensively used in scientific research due to its antibacterial properties. It serves as a precursor for the synthesis of various fluoroquinolone antibiotics, which are used to treat a wide range of bacterial infections . In addition to its medicinal applications, this compound is also used in the study of DNA gyrase and topoisomerase IV, enzymes that are crucial for bacterial DNA replication .

Comparison with Similar Compounds

Similar Compounds

Ciprofloxacin: Another fluoroquinolone with a similar structure but different substituents.

Norfloxacin: A fluoroquinolone with a different substitution pattern on the quinolone ring.

Ofloxacin: A racemic mixture of two enantiomers with a similar core structure.

Uniqueness

6-Fluoro-4-oxo-1,4-dihydroquinoline-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct pharmacokinetic and pharmacodynamic properties. Its high affinity for bacterial DNA gyrase and topoisomerase IV makes it particularly effective against a broad spectrum of bacterial pathogens .

Properties

IUPAC Name |

6-fluoro-4-oxo-1H-quinoline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FNO3/c11-5-1-2-7-6(3-5)9(13)4-8(12-7)10(14)15/h1-4H,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHDREWQIVYIOGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=O)C=C(N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301214164 | |

| Record name | 6-Fluoro-1,4-dihydro-4-oxo-2-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301214164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130064-10-7 | |

| Record name | 6-Fluoro-1,4-dihydro-4-oxo-2-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130064-10-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Fluoro-1,4-dihydro-4-oxo-2-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301214164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

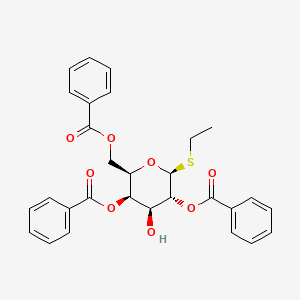

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

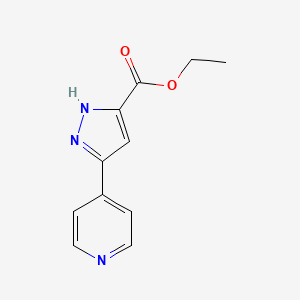

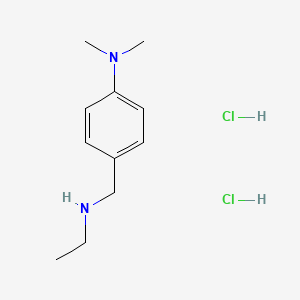

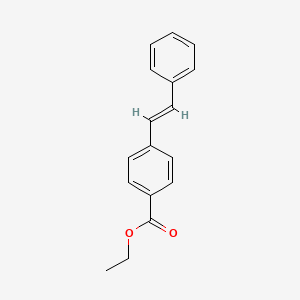

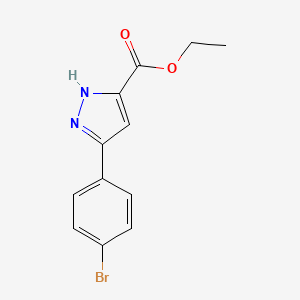

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.